5-HT2A vs. 5-HT2C Selectivity
5-HT2A receptor agonist-3 ((S,S)-9b) demonstrates 124-fold selectivity for 5-HT2A over 5-HT2C receptors, a substantial improvement over the racemic mixture (±)-9b (98-fold) and the parent compound 25B-NBOMe (21-fold) [1]. This enhanced selectivity is directly attributable to the specific (2S,6S) stereochemistry, as the opposite enantiomer (R,R)-9b shows only 27-fold selectivity [1].
| Evidence Dimension | 5-HT2A/5-HT2C Selectivity (Ki ratio) |
|---|---|
| Target Compound Data | 124-fold (Ki 5-HT2A = 2.5 nM; Ki 5-HT2C = 310 nM) |
| Comparator Or Baseline | Racemic (±)-9b: 98-fold (Ki 5-HT2A = 5.3 nM; Ki 5-HT2C = 520 nM); 25B-NBOMe: 21-fold (Ki 5-HT2A = 0.19 nM; Ki 5-HT2C = 4.0 nM); (R,R)-9b: 27-fold |
| Quantified Difference | 26% increase in selectivity over racemate; 5.9-fold increase over 25B-NBOMe |
| Conditions | Radioligand binding assay using [3H]ketanserin (5-HT2A) and [3H]mesulergine (5-HT2C) on recombinant human receptors expressed in HEK293 cells [1] |
Why This Matters
This level of selectivity ensures that observed cellular or behavioral effects can be confidently attributed to 5-HT2A receptor activation, minimizing confounding 5-HT2C-mediated responses that plague less selective tools.
- [1] Juncosa JI, Hansen M, Bonner LA, Cueva JP, Maglathlin R, McCorvy JD, Marona-Lewicka D, Lill MA, Nichols DE. Extensive rigid analogue design maps the binding conformation of potent N-benzylphenethylamine 5-HT2A serotonin receptor agonist ligands. ACS Chem Neurosci. 2013;4(1):96-109. View Source
